4-[2-(Trifluoromethyl)phenoxymethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Trifluoromethyl)phenoxymethyl]piperidine is an organic compound with the molecular formula C13H16F3NO It is a piperidine derivative, characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety, which is further linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)phenoxymethyl]piperidine typically involves the reaction of 2-(trifluoromethyl)phenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)phenoxymethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles, suitable solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[2-(Trifluoromethyl)phenoxymethyl]piperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenoxymethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Trifluoromethoxy)phenoxy]piperidine
- 4-[3-(Trifluoromethyl)phenoxy]piperidine
- 4-[4-Fluoro-3-(trifluoromethyl)phenoxy]piperidine
Uniqueness
4-[2-(Trifluoromethyl)phenoxymethyl]piperidine is unique due to the specific positioning of the trifluoromethyl group on the phenoxy moiety. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
754183-77-2 |
---|---|
Molecular Formula |
C13H16F3NO |
Molecular Weight |
259.27 g/mol |
IUPAC Name |
4-[[2-(trifluoromethyl)phenoxy]methyl]piperidine |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-2-4-12(11)18-9-10-5-7-17-8-6-10/h1-4,10,17H,5-9H2 |
InChI Key |
QVAHSKGQTQYTLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.